molecular formula C20H21N7O B2840356 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine CAS No. 2320212-67-5

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine

Cat. No.: B2840356
CAS No.: 2320212-67-5
M. Wt: 375.436
InChI Key: JHJCAWICOKAHJX-UHFFFAOYSA-N
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Description

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine is a complex heterocyclic compound that combines multiple functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the construction of the triazolo-pyridazine ring system. The final step involves the formation of the diazepane ring and its attachment to the methanone group. Common reagents used in these reactions include brominating agents, amines, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with cellular pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-15-21-22-18-6-7-19(23-27(15)18)24-9-4-10-25(12-11-24)20(28)16-13-17-5-2-3-8-26(17)14-16/h2-3,5-8,13-14H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJCAWICOKAHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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